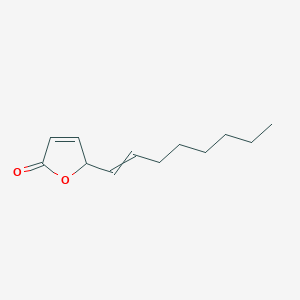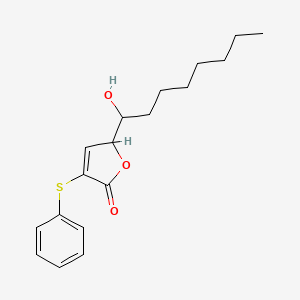
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a hydroxyoctyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of furfural as a starting material, which undergoes cyclization in the presence of an acid catalyst.
Introduction of the Hydroxyoctyl Group: The hydroxyoctyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an octyl halide with a hydroxyl group in the presence of a base.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a thiolation reaction. This involves the reaction of a phenylthiol with an appropriate leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The phenylsulfanyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Formation of 5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one.
Reduction: Formation of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)tetrahydrofuran: A reduced form of the compound with a tetrahydrofuran ring.
5-(1-Oxooctyl)-3-(phenylsulfanyl)furan-2(5H)-one: An oxidized form of the compound with a carbonyl group.
5-(1-Hydroxyoctyl)-3-(phenylsulfanyl)furan-2(5H)-one derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
96490-29-8 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(1-hydroxyoctyl)-4-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C18H24O3S/c1-2-3-4-5-9-12-15(19)16-13-17(18(20)21-16)22-14-10-7-6-8-11-14/h6-8,10-11,13,15-16,19H,2-5,9,12H2,1H3 |
InChI Key |
BYKGJAKWWFOBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1C=C(C(=O)O1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


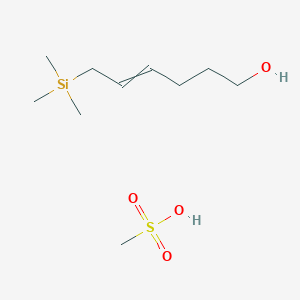
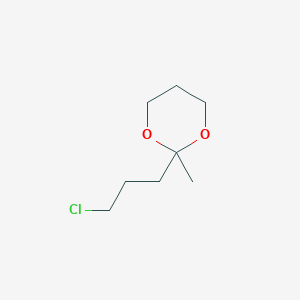
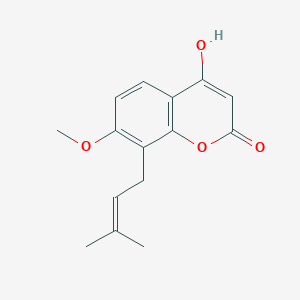
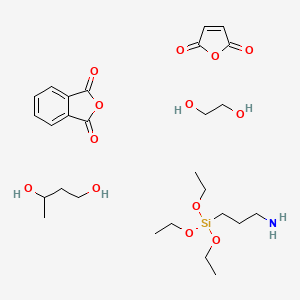
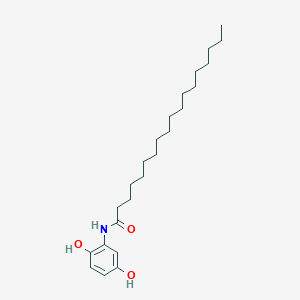
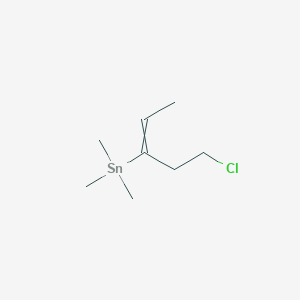
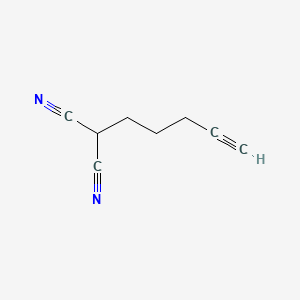
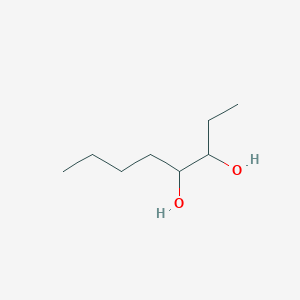
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
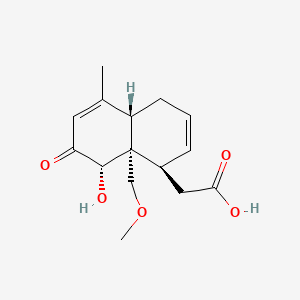
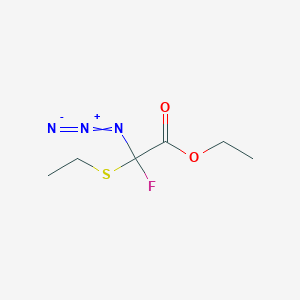
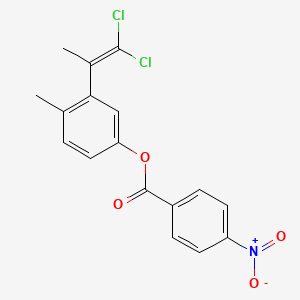
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
